N-(4-bromophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C19H15BrN4 and its molecular weight is 379.261. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
A3 Adenosine Receptor Antagonists
Compounds similar to N-(4-bromophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine have been designed as potent and selective human A3 adenosine receptor antagonists. Introduction of lipophilic groups and acyl moieties on the pyrazolo[1,5-a]pyrimidine scaffold significantly impacts binding efficiency and selectivity towards this receptor. Some derivatives have shown potential in counteracting neurotoxicity, such as oxaliplatin-induced apoptosis in rat astrocyte cultures, indicating their therapeutic potential in neuroprotection (Squarcialupi et al., 2013).
Antitumor and Antimicrobial Activities
Derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and evaluated for their antitumor and antimicrobial activities. Some compounds have exhibited significant cytotoxic effects against human breast and liver carcinoma cell lines, comparable to standard treatments like 5-fluorouracil. These findings highlight the potential of these compounds in cancer therapy and as antimicrobial agents (Riyadh, 2011).
Phosphodiesterase 1 Inhibitors
Research into 3-aminopyrazolo[3,4-d]pyrimidinones has led to the identification of potent inhibitors of phosphodiesterase 1 (PDE1), with applications in treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases. This class of compounds demonstrates the versatility of the pyrazolo[1,5-a]pyrimidine framework in addressing central nervous system disorders (Li et al., 2016).
Anti-Inflammatory Drugs
Pyrazolo[1,5-a]pyrimidines have also been explored for their anti-inflammatory properties. Certain derivatives have been found to possess high activity with better therapeutic indexes than traditional nonsteroidal anti-inflammatory drugs (NSAIDs), without the associated ulcerogenic activity. This suggests their potential as safer alternatives for inflammation treatment (Auzzi et al., 1983).
Anticancer and Anti-Lipoxygenase Agents
Novel series of pyrazolo[3,4-d]pyrimidinones have been developed and assessed for their anticancer and anti-5-lipoxygenase activities, showcasing the adaptability of pyrazolo[1,5-a]pyrimidine derivatives in designing compounds for cancer therapy and as inhibitors of inflammatory enzymes (Rahmouni et al., 2016).
Mécanisme D'action
Target of Action
Similar compounds have been found to target protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This interaction could involve binding to the active site of the target enzyme, thereby altering its function .
Biochemical Pathways
Given its potential interaction with protein kinases, it may influence pathways related to cell growth, differentiation, and metabolism .
Pharmacokinetics
The lipophilic character of similar compounds suggests a potential for good bioavailability .
Result of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities , suggesting that this compound may also have potential therapeutic effects.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4/c1-13-11-18(23-16-9-7-15(20)8-10-16)24-19(22-13)17(12-21-24)14-5-3-2-4-6-14/h2-12,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUXICKWNJCDAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.